Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Overview
Description
Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid: is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, along with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound and a suitable nucleophile.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group or the carboxylic acid group, resulting in the formation of reduced products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the bromophenyl group.
Reduction: Reduced forms of the bromophenyl group or carboxylic acid group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may serve as a starting material for the development of pharmaceuticals and other bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use in drug discovery and development. It can be modified to create new therapeutic agents targeting specific diseases or biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromophenyl group and the Boc-protected pyrrolidine ring can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved will vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- Trans-4-(2-chlorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
- Trans-4-(2-fluorophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
- Trans-4-(2-iodophenyl)-1-Boc-pyrrolidine-3-carboxylic acid
Comparison: Trans-4-(2-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chlorinated, fluorinated, or iodinated analogs, the brominated compound may exhibit different chemical and biological properties, such as varying degrees of reactivity, stability, and binding affinity. These differences can be exploited in various applications to achieve desired outcomes.
Properties
IUPAC Name |
4-(2-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURUUULGBKMLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694103 | |
Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959575-40-7 | |
Record name | 4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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